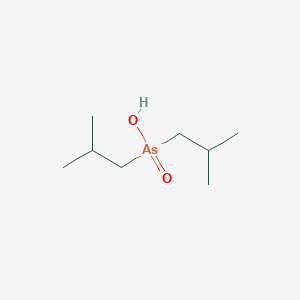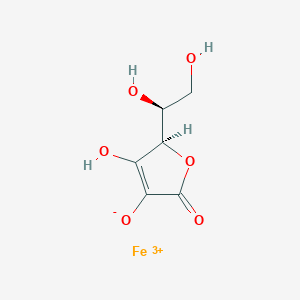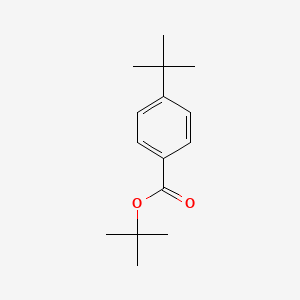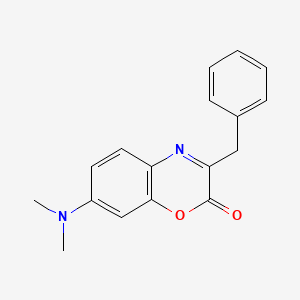
Bis(2-methylpropyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)arsinic acid: is an organoarsenic compound characterized by the presence of arsenic bonded to two 2-methylpropyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl)arsinic acid typically involves the reaction of arsenic trioxide with 2-methylpropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and an acidic or basic environment to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methylpropyl)arsinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of arsenic.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Arsenic pentoxide and other arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylpropyl)arsinic acid is used as a precursor in the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential use in catalysis.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a tool for studying arsenic metabolism and toxicity.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of certain cancers where arsenic compounds have shown efficacy.
Industry: In industry, this compound is used in the production of specialized chemicals and materials, including semiconductors and other electronic components.
Wirkmechanismus
The mechanism of action of bis(2-methylpropyl)arsinic acid involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can inhibit enzyme activity by binding to the thiol groups, leading to disruptions in cellular metabolism and signaling pathways. This mechanism is similar to other arsenic compounds, which are known to interfere with cellular processes through their interactions with proteins and DNA.
Vergleich Mit ähnlichen Verbindungen
Dimethylarsinic acid: Another organoarsenic compound with similar reactivity but different alkyl groups.
Monomethylarsonic acid: Contains only one methyl group attached to arsenic, leading to different chemical properties.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood, with different biological effects.
Uniqueness: Bis(2-methylpropyl)arsinic acid is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, where other organoarsenic compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94629-36-4 |
|---|---|
Molekularformel |
C8H19AsO2 |
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
bis(2-methylpropyl)arsinic acid |
InChI |
InChI=1S/C8H19AsO2/c1-7(2)5-9(10,11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
HVRXVNMNHJXUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[As](=O)(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)




![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)


